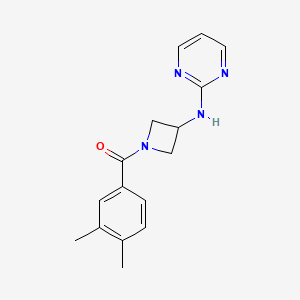

(3,4-Dimethylphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

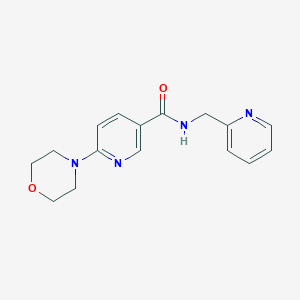

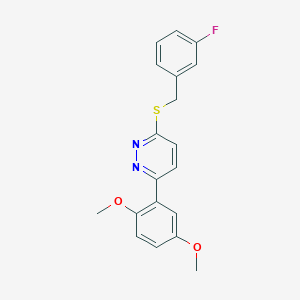

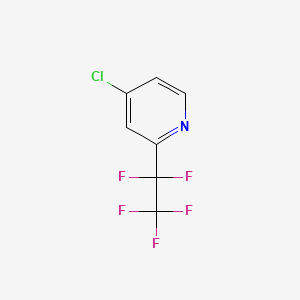

“(3,4-Dimethylphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is a chemical compound that has been studied for its potential biological activities . It is related to a series of compounds synthesized and evaluated for their anticancer activity as RXRα antagonists .

Synthesis Analysis

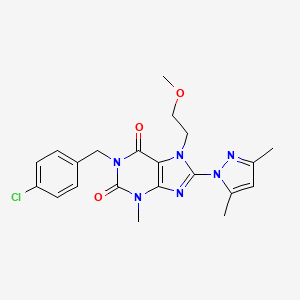

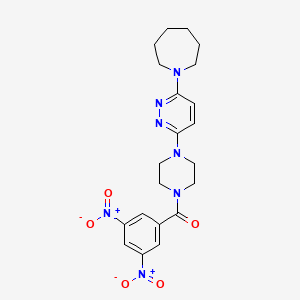

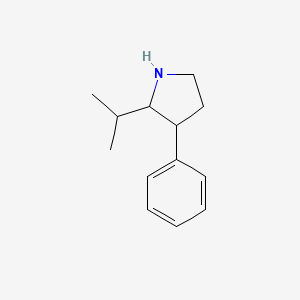

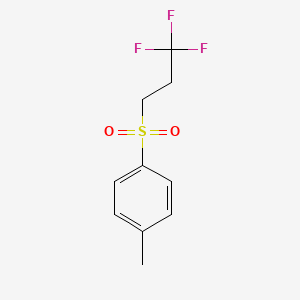

The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of these compounds was confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the use of trimethylamine or magnesium oxide nanoparticles as catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their molecular structure and the methods used for their synthesis .Scientific Research Applications

- Some compounds exhibited potent cytotoxicity, demonstrating variable degrees of potency and cell line selectivity. These analogs could serve as leads for novel anticancer drug development .

- Several compounds demonstrated dual EGFR/VGFR2 inhibition, making them attractive candidates for further investigation in targeted cancer therapy .

- Pyrazolo[3,4-d]pyrimidine analogs have displayed antiparasitic activity. Their potential as agents against parasitic infections warrants exploration, especially in the context of neglected tropical diseases .

- Researchers have observed antifungal and antimicrobial properties associated with this scaffold. These compounds could contribute to the development of new antifungal and antibacterial drugs .

- Although not extensively studied, pyrazolo[3,4-d]pyrimidines may possess anti-inflammatory properties. Investigating their effects on inflammatory pathways could reveal novel therapeutic avenues .

- Beyond the mentioned applications, pyrazolo[3,4-d]pyrimidines have been investigated for their potential in various biological contexts, including enzyme inhibition, receptor modulation, and cellular signaling pathways. Researchers continue to explore their multifaceted effects .

Anticancer Activity

Tyrosine Kinase Inhibition

Antiparasitic Properties

Antifungal and Antimicrobial Effects

Anti-inflammatory Potential

Other Biological Activities

Mechanism of Action

These compounds have been studied for their potential as inhibitors of receptor tyrosine kinase . They have shown anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .

Future Directions

properties

IUPAC Name |

(3,4-dimethylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-11-4-5-13(8-12(11)2)15(21)20-9-14(10-20)19-16-17-6-3-7-18-16/h3-8,14H,9-10H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUQPLBXBLEBTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2482700.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2482705.png)

![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2482709.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2482712.png)

![(2-phenylthiazol-4-yl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2482713.png)

![2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride](/img/structure/B2482715.png)